molecular formula C26H25N3O3S B12025849 N-(2,6-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-(2,6-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Katalognummer: B12025849
Molekulargewicht: 459.6 g/mol
InChI-Schlüssel: QJYVYGMIXFASEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Evolution of Quinazoline Derivatives in Medicinal Chemistry

Quinazolinones, oxidized derivatives of quinazolines, have been integral to drug development since the isolation of febrifugine from Dichroa febrifuga in 1949. Early research focused on their antimalarial properties, but structural modifications revealed broader therapeutic potential. By the 1980s, synthetic quinazolinones like methaqualone (a sedative-hypnotic) dominated clinical use, though safety concerns limited their longevity.

The 21st century marked a resurgence in quinazolinone research, driven by their versatility in targeting enzymes and receptors. Gefitinib and erlotinib, EGFR tyrosine kinase inhibitors approved for non-small cell lung cancer, demonstrated the scaffold’s applicability in oncology. Concurrently, antimicrobial studies highlighted quinazolinones’ efficacy against multidrug-resistant Staphylococcus aureus through DNA gyrase inhibition. Modern synthetic techniques, such as nanoparticle-mediated delivery (e.g., 16-CuONPs-CNPs in PMC7211327), have further enhanced bioavailability and target specificity.

Eigenschaften

Molekularformel

C26H25N3O3S

Molekulargewicht

459.6 g/mol

IUPAC-Name

N-(2,6-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C26H25N3O3S/c1-4-32-20-14-12-19(13-15-20)29-25(31)21-10-5-6-11-22(21)27-26(29)33-16-23(30)28-24-17(2)8-7-9-18(24)3/h5-15H,4,16H2,1-3H3,(H,28,30)

InChI-Schlüssel

QJYVYGMIXFASEZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CC=C4C)C

Herkunft des Produkts

United States

Biologische Aktivität

N-(2,6-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C26H25N3O3S
  • Molecular Weight : 459.56 g/mol
  • CAS Number : 499125-26-7

The compound exhibits biological activity primarily through the inhibition of specific enzymes and pathways involved in cancer cell proliferation and survival. The quinazoline moiety is known for its ability to interact with various protein targets, potentially leading to apoptosis in malignant cells.

Biological Activity Overview

  • Anticancer Activity :
    • In vitro Studies : Research indicates that N-(2,6-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide demonstrates significant cytotoxic effects against various cancer cell lines. For example, it has shown IC50 values in the low micromolar range against breast and lung cancer cell lines.
    • Mechanism : The compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through the activation of caspases and the release of cytochrome c from mitochondria.
  • Antimicrobial Activity :
    • Preliminary studies have suggested that this compound possesses antibacterial properties against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 µg/mL against standard strains such as Staphylococcus aureus and Escherichia coli.

Case Studies

  • Case Study 1: Anticancer Efficacy
    • A study conducted on human breast cancer cells demonstrated that treatment with N-(2,6-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells correlating with higher concentrations of the compound.
  • Case Study 2: Antimicrobial Testing
    • In a laboratory setting, the compound was tested against various bacterial strains. The results indicated effective inhibition of growth for both Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential for development as an antimicrobial agent.

Data Summary Table

Activity TypeTest Organism/Cell LineIC50/MIC (µg/mL)Mechanism of Action
AnticancerMCF-7 (Breast Cancer)10 - 20Induces apoptosis via caspase activation
AnticancerA549 (Lung Cancer)15 - 25Cell cycle arrest at G2/M phase
AntimicrobialStaphylococcus aureus31.25Inhibits bacterial cell wall synthesis
AntimicrobialEscherichia coli62.5Disrupts bacterial membrane integrity

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Key Substituents Pharmacophore Modifications Reference
Target Compound Quinazolinone 4-Ethoxyphenyl, sulfanyl-acetamide, 2,6-dimethylphenyl Ethoxy group enhances lipophilicity; sulfanyl bridge improves metabolic stability
N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 1,3,4-Oxadiazole Indol-3-ylmethyl, sulfanyl-acetamide Indole moiety introduces π-π stacking potential; oxadiazole core alters electronic properties
2-((3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide Quinazolinone 4-Chlorophenyl, sulfanyl-acetamide Chlorine substituent increases electrophilicity, potentially enhancing kinase binding
N-(2,6-Dimethylphenyl)-2-{[3-(4-oxo-3,4-dihydroquinazolin-2-yl)quinolin-2-yl]thio}acetamide Quinazolinone-quinoline hybrid Quinoline fused to quinazolinone Extended aromatic system may improve DNA intercalation or kinase inhibition
2-Chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide Acetamide (agrochemical) Chloro, thienyl-methoxy Chloro and thienyl groups optimize herbicidal activity

Key Observations :

  • The target compound ’s 4-ethoxyphenyl group offers a balance of lipophilicity and steric bulk, distinct from the electron-withdrawing chloro substituent in its kinase-inhibiting analog .
  • The indole-containing oxadiazole analog (Table 1, Row 2) exhibits UV absorbance at 270–290 nm due to the indole’s conjugated system, differing from the quinazolinone-based compounds .
  • The quinoline-quinazolinone hybrid (Table 1, Row 4) demonstrates enhanced π-stacking capacity, which correlates with its α-glucosidase inhibitory activity (IC₅₀ = 12.3 µM) .

Pharmacological Activity

Table 2: Activity Profiles of Selected Compounds

Compound Name Target/Application Key Findings Reference
Target Compound Kinase inhibition (EGFR/VEGFR-2) Predicted dual inhibition via quinazolinone scaffold; ethoxy group may reduce toxicity compared to chloro analogs
2-((3-(4-Chlorophenyl)-quinazolinone)thio)-acetamide EGFR/VEGFR-2 inhibition IC₅₀ = 0.8 µM (EGFR), 1.2 µM (VEGFR-2); chloro group enhances potency but may increase off-target effects
Quinoline-quinazolinone hybrid α-Glucosidase inhibition IC₅₀ = 12.3 µM; extended aromatic system improves enzyme binding
Indole-oxadiazole analog Anticancer (in vitro) Moderate activity (IC₅₀ = 25–40 µM) due to indole’s interaction with tubulin
2-Chloro-N-(2,6-dimethylphenyl)-acetamide (herbicide) Plant acetyl-CoA carboxylase inhibition Broad-spectrum herbicidal activity; chloro and thienyl groups critical for lipid biosynthesis disruption

Key Observations :

  • The target compound’s ethoxy group may improve selectivity for cancer cells over normal tissues, a hypothesis supported by comparative molecular docking studies .

Physicochemical Properties

Table 3: Physicochemical Data

Compound Name Melting Point (°C) UV λmax (nm) Solubility (DMSO) Yield (%) Reference
Target Compound 220–222* 275–285* High 72*
Chlorophenyl-quinazolinone 215–218 270–280 Moderate 68
Indole-oxadiazole analog 190–195 270–290 Low 65
Quinoline-quinazolinone hybrid 220–222 280–290 Moderate 72

(*Predicted based on structural analogs)

Key Observations :

  • The target compound’s solubility in DMSO is superior to indole-oxadiazole analogs, likely due to the ethoxy group’s polarity .
  • All quinazolinone derivatives exhibit UV absorbance between 270–290 nm, consistent with their conjugated aromatic systems .

Q & A

Q. How can researchers optimize the multi-step synthesis of N-(2,6-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters:
  • Temperature : Maintain precise thermal conditions (e.g., 0–5°C for exothermic steps, reflux for cyclization) to avoid side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution at the sulfanyl group, while ethanol/water mixtures aid in intermediate purification .
  • Catalysts : Use APS (ammonium persulfate) for radical-initiated copolymerization steps, as demonstrated in analogous polycationic syntheses .
  • Purification : Employ flash chromatography or recrystallization to isolate intermediates, followed by HPLC for final purity validation (>98%) .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of the ethoxyphenyl and quinazolinone moieties (e.g., δ 10.33 ppm for amide protons) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with retention times calibrated against standards .
  • Mass Spectrometry : High-resolution MS (e.g., EI-MS) validates molecular weight (e.g., m/z = 299.34 [M+H]+ in analogous compounds) .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Temperature/Humidity : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, monitoring degradation via HPLC .
  • Light Exposure : Perform ICH-compliant photostability tests using UV/visible light (320–400 nm) and analyze changes via UV-Vis spectroscopy .
  • pH Sensitivity : Test solubility and stability in buffers (pH 1–13) to identify hydrolytic degradation pathways .

Advanced Research Questions

Q. What computational and experimental strategies can elucidate the reaction mechanism of the sulfanyl-acetamide coupling step?

  • Methodological Answer :
  • DFT Calculations : Model transition states for sulfide bond formation using Gaussian09 with B3LYP/6-31G(d) basis sets to predict activation energies .
  • Isotopic Labeling : Track sulfur incorporation via 34^{34}S-labeled reagents and analyze intermediates using LC-MS .
  • Kinetic Studies : Use stopped-flow NMR to monitor real-time reaction kinetics under varying temperatures .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Functional Group Modulation : Replace the ethoxyphenyl group with electron-withdrawing substituents (e.g., nitro) to enhance electrophilic reactivity .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., cyclooxygenase-2) based on substituent effects .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC50_{50}) across modified derivatives to correlate substituents with activity .

Q. What advanced methodologies enable the integration of flow chemistry for scalable synthesis?

  • Methodological Answer :
  • Microreactor Design : Optimize residence time (2–5 min) and pressure (1–3 bar) for continuous-flow oxidation steps, as validated in diphenyldiazomethane syntheses .
  • DoE (Design of Experiments) : Apply factorial design to screen variables (e.g., reagent stoichiometry, flow rate) and maximize yield .
  • In-Line Analytics : Use FTIR or Raman probes for real-time monitoring of intermediate formation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.